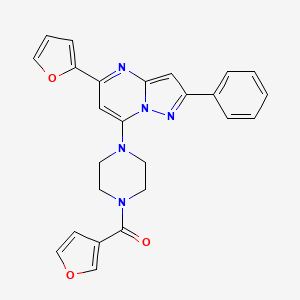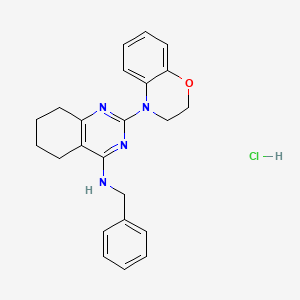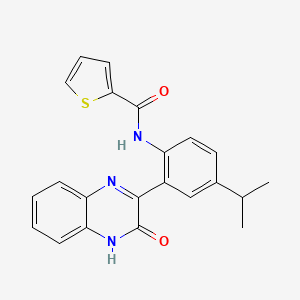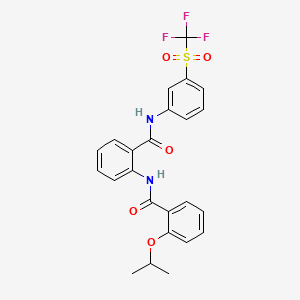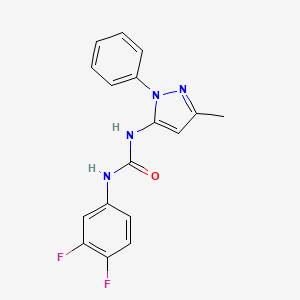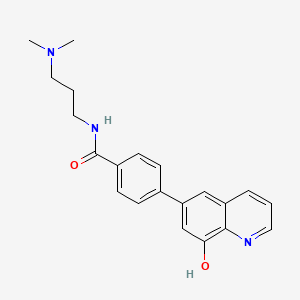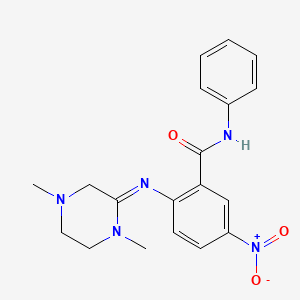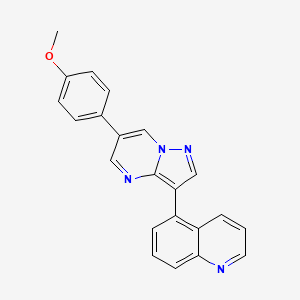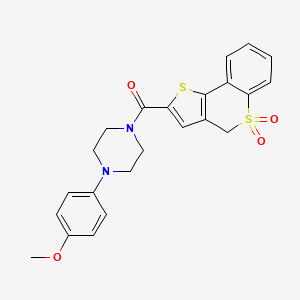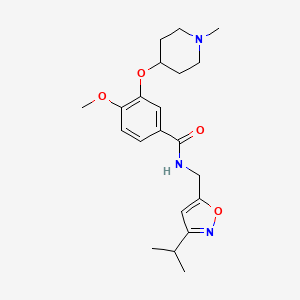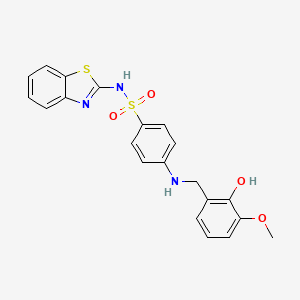![molecular formula C22H22ClN5O2 B609211 2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide CAS No. 1260907-17-2](/img/structure/B609211.png)
2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide
Overview
Description
- Molibresib is a small-molecule inhibitor that belongs to the class of bromodomain and extra-terminal (BET) protein inhibitors .
- Its chemical structure is represented as follows:
- Molibresib selectively targets BET proteins, specifically BRD2, BRD3, and BRD4 .
- In cell-free assays, it exhibits an IC50 of approximately 35 nM .
- Notably, it suppresses the production of proinflammatory proteins by macrophages and has anti-inflammatory effects .
Mechanism of Action
Target of Action
Molibresib primarily targets the Bromodomain and Extra-Terminal (BET) protein family . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .
Mode of Action
Upon administration, Molibresib binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins . This binding prevents the interaction between the BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression . This disruption leads to changes in the transcription of various oncogenic drivers, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The pharmacokinetics of Molibresib involve rapid absorption and elimination . Following oral administration, Molibresib shows a maximum plasma concentration at around 2 hours . The elimination half-life ranges from 3 to 7 hours . These properties influence the bioavailability of Molibresib, with the compound demonstrating an acceptable safety profile up to a dose of 100 mg .
Result of Action
The action of Molibresib results in antitumor activity, as observed in clinical studies . For instance, in a Phase I/II study, Molibresib demonstrated objective response rates of 10% to 25% in patients with hematological malignancies .
Action Environment
The action, efficacy, and stability of Molibresib can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 3A4, which metabolizes Molibresib, can affect the drug’s action . Additionally, patient-specific factors, such as body weight and levels of certain biomarkers, can also impact the drug’s pharmacokinetics and overall efficacy .
Preparation Methods
- Molibresib can be synthesized using various synthetic routes.
- Unfortunately, specific reaction conditions for its preparation are not readily available in the literature.
- For industrial production, optimization and scale-up processes would be necessary.
Chemical Reactions Analysis
- Molibresib is involved in interactions with bromodomains, which are epigenetic readers.
- Common reactions include binding to the acetylated lysine residues on histones, affecting gene expression.
- Reagents and conditions for these interactions are context-dependent and may vary.
- Major products formed are related to gene regulation and modulation of transcription.
Scientific Research Applications
- Molibresib has been extensively studied in preclinical models and clinical trials.
- Research applications include:
Cancer Treatment: Investigated for its antitumor activity in various malignancies.
Hematological Malignancies: Evaluated as monotherapy in clinical trials.
Epigenetics Research: Used to explore gene regulation mechanisms.
Inflammation and Immunity: Due to its anti-inflammatory effects.
Comparison with Similar Compounds
- Molibresib’s uniqueness lies in its selectivity for BET proteins.
- Similar compounds include:
Birabresib (OTX015): Another BET inhibitor.
I-BET151 (GSK1210151A): Similar mechanism of action.
SGC-CBP30: Targets CBP/p300 bromodomains.
Properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677590 | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260907-17-2 | |
| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-525762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molibresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of molibresib?
A1: Molibresib selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]
Q2: How does molibresib interact with BET proteins?
A2: Molibresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]
Q3: What are the downstream effects of molibresib's interaction with BET proteins?
A3: By disrupting the interaction between BET proteins and chromatin, molibresib prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]
Q4: Which specific genes are affected by molibresib treatment?
A4: Molibresib has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]
Q5: Does molibresib affect immune cell function?
A5: Research suggests molibresib exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]
Q6: Does molibresib induce apoptosis in cancer cells?
A6: Yes, molibresib has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]
Q7: What is the molecular formula and weight of molibresib?
A7: The molecular formula of molibresib is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []
Q8: How is molibresib absorbed and metabolized in the body?
A8: Molibresib is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]
Q9: What is the half-life of molibresib?
A9: Molibresib exhibits a relatively short half-life, ranging from 3 to 7 hours. []
Q10: What is the recommended Phase 2 dose (RP2D) of molibresib?
A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]
Q11: Are there any known factors that influence the pharmacokinetics of molibresib?
A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting molibresib and its active metabolite composite (GSK3529246) pharmacokinetics. []
Q12: Does molibresib exhibit autoinduction of its own metabolism?
A12: Yes, molibresib demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []
Q13: What types of cancer cell lines have shown sensitivity to molibresib in vitro?
A13: Molibresib has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]
Q14: Have any animal models been used to study the efficacy of molibresib?
A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate molibresib's efficacy against different cancer types. [, , , , , ]
Q15: What are the preliminary findings from clinical trials investigating molibresib?
A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]
Q16: Are there known mechanisms of resistance to molibresib?
A16: While specific resistance mechanisms to molibresib are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]
Q17: Does cross-resistance exist between molibresib and other BET inhibitors?
A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]
Q18: What are the most common adverse effects associated with molibresib treatment?
A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with molibresib. [, , , , , ]
Q19: Are there any specific strategies being explored to improve the delivery of molibresib to target tissues?
A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for molibresib are not explicitly detailed in the provided research papers.
Q20: Are there any identified biomarkers for predicting response to molibresib treatment?
A20: While specific biomarkers for molibresib response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


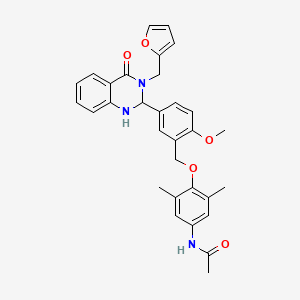
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
